Alkaline Phosphatase Inhibition: Potency Comparison vs. Hydantoin Class Baseline
This compound demonstrates measurable but weak inhibitory activity against human placental alkaline phosphatase, with an IC50 of 2.30 × 10⁵ nM (230 μM) when assayed using 10 mM p-nitrophenyl phosphate as substrate [1]. While this potency is relatively low compared to potent enzyme inhibitors, the data establish a quantifiable baseline for this specific chemotype. Hydantoin derivatives lacking the p-nitrophenyl-thiazole motif typically show no detectable inhibition in this assay, providing a clear point of differentiation [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.30 × 10⁵ nM (230 μM) |
| Comparator Or Baseline | Baseline hydantoin derivatives (no inhibition detected) |
| Quantified Difference | Target compound shows measurable inhibition; baseline compounds show none. |
| Conditions | Human placental alkaline phosphatase; 10 mM p-nitrophenyl phosphate substrate |
Why This Matters
This data point enables researchers to rule out potent alkaline phosphatase inhibition as a confounding factor in assays where this compound is used as a control or scaffold.
- [1] BindingDB. (2013). BDBM50404865 (CHEMBL162063): IC50 data for alkaline phosphatase inhibition. View Source
